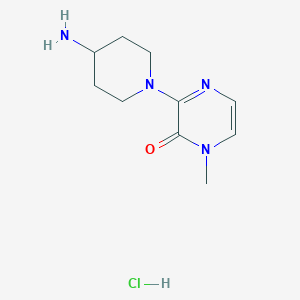

3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride

Description

3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride is a heterocyclic compound featuring a pyrazinone core fused with a 4-aminopiperidine moiety. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-13-7-4-12-9(10(13)15)14-5-2-8(11)3-6-14;/h4,7-8H,2-3,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINBFPDFIPJPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Aminopiperidine Intermediate

A key step in the synthesis is the preparation of the 4-aminopiperidine fragment, often obtained from 3-aminopiperidin-2-one derivatives. One well-documented method involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in tetrahydrofuran (THF) solvent systems. This process is conducted under controlled temperatures (10–70 °C) to ensure selective reduction to the corresponding aminopiperidine dihydrochloride salt.

-

- Reagents: Lithium aluminum hydride (1.5–2.0 equivalents)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Initial mixing at 10–45 °C, followed by heating at 45–70 °C

- Workup: Filtration to isolate the aminopiperidine dihydrochloride

-

The precursor, (R)-3-aminopiperidin-2-one hydrochloride, is synthesized via esterification and subsequent base-mediated transformations starting from (R)-2,5-diaminopentanoic acid hydrochloride. This involves acetyl chloride-mediated esterification in methanol and controlled heating steps.

-

- High enantiomeric purity achievable

- Scalable to kilogram quantities

-

- Use of pyrophoric lithium aluminum hydride requires stringent safety measures

- Multi-step synthesis with intermediate purifications

Coupling with Pyrazinone Derivative

The aminopiperidine intermediate is reacted with a 1-methylpyrazin-2(1H)-one derivative to form the target compound. This step typically involves nucleophilic substitution or amination reactions under acidic or neutral conditions to yield the hydrochloride salt.

-

- Solvent: Often polar aprotic solvents or mixtures compatible with both reactants

- Temperature: Ambient to moderate heating (25–90 °C)

- Reaction Time: Several hours to ensure completion

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)

Representative Synthetic Route Summary

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of (R)-3-aminopiperidin-2-one hydrochloride | Acetyl chloride in methanol, base treatment, controlled heating | Esterification and cyclization |

| 2 | Reduction to (R)-3-aminopiperidine dihydrochloride | Lithium aluminum hydride in THF, 10–70 °C | Selective reduction of lactam ring |

| 3 | Coupling with 1-methylpyrazin-2(1H)-one | Nucleophilic substitution in polar solvent, mild heating | Formation of pyrazinone-aminopiperidine bond |

| 4 | Isolation and purification | Crystallization or salt formation | Yield and purity optimization |

Process Efficiency and Challenges

- Yield: The overall yield of the aminopiperidine intermediate reduction step is high, enabling multi-kilogram scale synthesis.

- Purity: Purity is ensured by careful control of reaction conditions and purification steps, although detailed purity data for the final compound is often proprietary.

- Safety: Use of hazardous reagents such as lithium aluminum hydride and strong acids necessitates careful handling and industrial safety protocols.

- Commercial Viability: Some processes reported in related patents involve costly reagents and multiple chromatographic purifications, which limit large-scale production feasibility. Alternative methods focus on reducing these drawbacks by minimizing protection/deprotection steps and avoiding chromatographic purification.

Comparative Notes on Related Piperidine Derivative Syntheses

Several patents and literature sources describe related synthetic strategies for piperidine derivatives, which inform the preparation of the aminopiperidine moiety in this compound:

- Use of asymmetric hydrogenation and chiral catalysts for stereoselective synthesis of piperidine amines.

- Protection strategies involving tert-butoxycarbonyl groups followed by methylation and deprotection.

- Reductive amination techniques for introducing methylamine substituents.

These methods highlight the complexity and need for stereochemical control in preparing aminopiperidine intermediates.

Summary Table of Key Reagents and Conditions

| Compound/Step | Reagents/Conditions | Temperature Range (°C) | Notes |

|---|---|---|---|

| (R)-3-aminopiperidin-2-one hydrochloride | Acetyl chloride, methanol, base | 0 to 60 | Esterification and cyclization |

| Reduction to aminopiperidine dihydrochloride | Lithium aluminum hydride, THF | 10 to 70 | Controlled reduction, pyrophoric reagent |

| Coupling with pyrazinone derivative | Polar aprotic solvent, mild heating | 25 to 90 | Nucleophilic substitution |

| Purification | Crystallization, salt formation | Ambient | Avoids chromatography where possible |

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine on the 4-aminopiperidine moiety is reactive toward alkylation and acylation:

-

Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) under basic conditions (K₂CO₃, DMF) .

-

Acylation : Formation of amides using acyl chlorides or activated esters (e.g., PyBop) .

Reactivity Trends :

-

Steric Effects : Bulkier substituents reduce reaction rates (e.g., tert-butyl vs. methyl) .

-

Electronic Effects : Electron-withdrawing groups on the pyrazinone ring enhance electrophilicity at the 3-position .

Salt Metathesis and Stability

The hydrochloride salt undergoes reversible dissociation in polar solvents:

-

Metathesis : Exchange with other anions (e.g., sulfate, phosphate) in aqueous solutions .

-

Stability :

Solubility Profile :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 50 | 25°C |

| EtOH | 30 | 25°C |

| DCM | <5 | 25°C |

Coupling Reactions

The compound participates in cross-coupling reactions due to its aromatic pyrazinone core:

-

Suzuki-Miyaura : Requires Pd catalysts (e.g., Pd(PPh₃)₄) for aryl boronate coupling .

-

Buchwald-Hartwig : Forms C–N bonds with aryl halides (e.g., substituted pyridines) .

Example Application :

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromopyridine | Pd(OAc)₂/XPhos | 3-(4-Aminopiperidin-1-yl)-1-methyl-5-pyridin-4-ylpyrazin-2(1H)-one | 58% |

Hydrolysis and Degradation Pathways

-

Pyrazinone Ring Hydrolysis : Occurs under strong acidic (HCl, reflux) or alkaline (NaOH, 60°C) conditions, yielding diamino dicarbonyl intermediates .

-

Oxidative Degradation : The 4-aminopiperidine group is susceptible to oxidation (e.g., H₂O₂, Fe³⁺), forming nitroxides or imines .

Degradation Products :

| Condition | Major Product | Minor Product |

|---|---|---|

| 1M HCl, 80°C | 3,4-Diaminopyrazine-2-carboxylic acid | – |

| 0.1M NaOH, 60°C | 1-Methylpyrazin-2(1H)-one | 4-Aminopiperidine |

Scientific Research Applications

Chemistry

Building Block for Synthesis :

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry where modifications can lead to novel therapeutic agents.

| Application | Description |

|---|---|

| Intermediate Synthesis | Utilized for creating derivatives with potential pharmaceutical applications. |

Biology

Biochemical Probes :

Research has indicated that 3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride can act as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific enzymes makes it valuable for studying metabolic pathways.

| Application | Description |

|---|---|

| Enzymatic Studies | Investigated for its role in modulating enzyme activity to understand metabolic processes. |

Medicine

Therapeutic Potential :

There is ongoing exploration into the compound's efficacy in treating various diseases, particularly cancer and neurological disorders. It is hypothesized that its mechanism of action may involve binding to specific receptors or enzymes, influencing cellular pathways.

| Disease Focus | Potential Role |

|---|---|

| Cancer | Inhibitor of tumor growth through targeted enzyme modulation. |

| Neurological Disorders | Possible therapeutic agent for conditions like anxiety or depression due to its interaction with neurotransmitter systems. |

Industry

Material Development :

In industrial applications, this compound is being researched for its potential in developing new materials and chemical processes, particularly those requiring specific molecular interactions.

| Application | Description |

|---|---|

| New Materials | Explored for use in innovative chemical processes and material science applications. |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives derived from this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Study 2: Enzyme Inhibition

Research conducted on the compound's effects on specific enzymes revealed its capacity to act as an inhibitor, thereby altering metabolic pathways relevant to disease states. This study highlighted its utility as a biochemical tool for further investigations into enzyme regulation .

Mechanism of Action

The mechanism of action of 3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminopiperidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound belongs to a broader class of nitrogen-containing heterocycles, which are critical in medicinal chemistry. Key structural analogs include:

A. Pyrazino-Pyrimidinone and Pyrido-Pyrimidinone Derivatives

The European Patent Application (2023) highlights derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one with substituents such as piperidinyl, piperazinyl, and aryl groups . These analogs share the following features with the target compound:

- Core Heterocycle: Pyrazinone/pyrimidinone frameworks, which enable hydrogen bonding and π-π interactions with biological targets.

- Piperidine/Piperazine Substitutions: Similar to the 4-aminopiperidine group in the target compound, these substituents modulate solubility, bioavailability, and target affinity.

B. Quinoline Derivatives

CymitQuimica’s catalog lists 2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, a 6-membered heterocycle with a fused benzene ring and carboxylic acid group . Unlike the pyrazinone core, quinoline derivatives exhibit higher aromaticity, which may enhance DNA intercalation or metal chelation properties.

Key Differences and Pharmacological Implications

A. Impact of Substituents

- Hydroxyethylpiperazinyl substituents in patent analogs increase hydrophilicity, which may enhance blood-brain barrier penetration compared to the hydrochloride salt form of the target compound .

B. Aromaticity and Bioactivity

- Quinoline derivatives exhibit stronger aromatic character due to their fused benzene ring, favoring interactions with hydrophobic enzyme pockets or nucleic acids . In contrast, the pyrazinone core offers greater flexibility and hydrogen-bonding capacity.

Research Findings and Limitations

- Patent Analogs: The European Patent Application emphasizes substituent optimization for pharmacokinetics and target selectivity. For example, 7-[4-(dimethylaminomethyl)piperidin-1-yl] analogs show improved CNS penetration, suggesting that the target compound’s 4-aminopiperidine group could be modified for similar enhancements .

- Commercial Discontinuation : The discontinuation of the target compound in CymitQuimica’s catalog may reflect challenges in synthesis, stability, or prioritization of more promising analogs .

Q & A

Q. What are the common synthetic routes for 3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride, and what key reaction parameters influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving aminopiperidine derivatives and pyrazinone precursors. A critical step involves the formation of the hydrochloride salt, achieved by treating the free base with hydrochloric acid under controlled conditions. For example, in a reported synthesis, heating the reaction mixture to 50°C in aqueous HCl improved solubility and facilitated salt formation, achieving a yield of 52.7% . Key parameters include reaction temperature (0–50°C), acid concentration, and reaction time (e.g., 2.33 hours for HCl treatment) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using reference standards as benchmarks . Structural elucidation can be achieved via -NMR and -NMR to confirm proton and carbon environments, complemented by mass spectrometry (MS) for molecular weight verification. For example, ammonium acetate buffer (pH 6.5) is often used in HPLC mobile phases to enhance peak resolution .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Personal protective equipment (PPE), including gloves and lab coats, is mandatory. In case of skin contact, immediately rinse with water and remove contaminated clothing. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist. Acidic conditions during synthesis necessitate proper ventilation and corrosion-resistant equipment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydrochloride salt during synthesis?

Systematic optimization involves varying temperature gradients, solvent polarity, and acid stoichiometry. For instance, heating the reaction mixture to 50°C in aqueous HCl (1.0 M) enhanced solubility and reduced byproduct formation, as demonstrated in a study achieving a clear solution and 52.7% yield . Design of Experiments (DoE) methodologies can identify critical factors, such as the molar ratio of HCl to free base, to maximize salt formation efficiency.

Q. How should discrepancies in spectroscopic data between synthesized batches be investigated?

Discrepancies may arise from residual solvents, polymorphic forms, or impurities. Employ orthogonal techniques:

- Compare -NMR chemical shifts with structurally related compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to identify anomalies .

- Use differential scanning calorimetry (DSC) to detect polymorphic variations.

- Perform LC-MS to trace impurities, referencing pharmacopeial standards for validation .

Q. What strategies validate structural integrity when crystallographic data is unavailable?

Combine spectroscopic and computational methods:

- Rotating-frame Overhauser effect spectroscopy (ROESY) can confirm spatial proximity of protons in the piperidine-pyrazinone scaffold.

- Density Functional Theory (DFT) calculations predict -NMR chemical shifts, which are cross-validated against experimental data .

- Compare fragmentation patterns in MS/MS with analogous compounds (e.g., 1-(4-aminopiperidin-1-yl) derivatives) .

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, as evidenced by its dissolution in heated aqueous HCl (50°C) . Stability studies under accelerated conditions (40°C/75% RH) should monitor degradation via HPLC, focusing on hydrolytic cleavage of the piperidine-pyrazinone bond. Buffered solutions (pH 6.5–7.0) are recommended for long-term storage .

Methodological Considerations

- Data Contradiction Analysis : When conflicting yields or spectral data arise, replicate experiments under controlled conditions (e.g., fixed humidity, inert atmosphere) to isolate variables. Cross-reference with synthetic intermediates (e.g., 4-aminopiperidine derivatives) to identify step-specific inconsistencies .

- Experimental Design : Use response surface methodology (RSM) to optimize multi-variable reactions, such as HCl concentration and reaction time, ensuring robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.